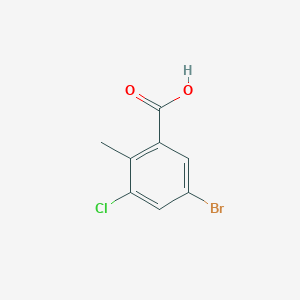

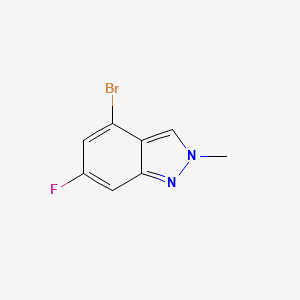

5-Bromo-3-chloro-2-methylbenzoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of related brominated benzoic acid derivatives has been explored in several studies. For instance, the synthesis of 4-bromo-3,5-dihydroxybenzoic acid was achieved from 3,5-dihydroxybenzoic acid, and the structure was confirmed using mass spectrometry . Another study reported the synthesis of 3-(bromomethylene)isobenzofuran-1(3H)-ones through a regioselective 5-exo-dig bromocyclization of 2-alkynylbenzoic acids . These methods could potentially be adapted for the synthesis of 5-Bromo-3-chloro-2-methylbenzoic acid by incorporating the appropriate chloro and methyl substituents.

Molecular Structure Analysis

The molecular structure and vibrational spectra of related compounds have been analyzed using various techniques. For example, the molecular structure of 2-amino-5-bromobenzoic acid methyl ester was determined using single-crystal X-ray diffraction, and its vibrational wave numbers were calculated using density functional theory (DFT) . Similarly, the molecular conformation and vibrational analysis of 2-amino-5-bromobenzoic acid were presented using experimental techniques and DFT calculations . These studies provide a framework for analyzing the molecular structure of 5-Bromo-3-chloro-2-methylbenzoic acid.

Chemical Reactions Analysis

The reactivity of brominated benzoic acid derivatives with various compounds has been documented. For instance, the reaction of 5-bromosalicylaldehyde with specific reagents led to the synthesis of a ketonethiosemicarbazone derivative . Additionally, the molecular recognition study of 3,5-dihydroxybenzoic acid and its bromo derivative with N-donor compounds revealed various hydrogen bonding interactions . These findings suggest that 5-Bromo-3-chloro-2-methylbenzoic acid may also participate in similar chemical reactions due to the presence of reactive functional groups.

Physical and Chemical Properties Analysis

The physical and chemical properties of brominated benzoic acid derivatives have been characterized in several studies. For example, the vibrational spectra, hyperpolarizability, and molecular orbital energies of 2-amino-5-bromobenzoic acid methyl ester were reported, providing insights into the compound's polarizability and charge transfer capabilities . The thermodynamic properties of 2-amino-5-bromobenzoic acid at different temperatures were also calculated, revealing standard heat capacity, entropy, enthalpy changes, and their correlations with temperature . These studies can inform the analysis of the physical and chemical properties of 5-Bromo-3-chloro-2-methylbenzoic acid.

Scientific Research Applications

Organic Synthesis and Intermediate Use

5-Bromo-3-chloro-2-methylbenzoic acid and related compounds serve as key intermediates in the synthesis of complex molecules. For instance, bromomethyl-3,4-dihydro-2-methyl-4-oxoquinazoline, a derivative, is crucial for producing anti-cancer drugs that inhibit thymidylate synthase. This synthesis involves multiple steps, starting from p-toluidine and progressing through several intermediates before achieving the final product (Cao Sheng-li, 2004). Similarly, chloranthraniliprole, a compound synthesized from 2-amino-3-methylbenzoic acid, showcases the role of these intermediates in developing agriculturally significant chemicals (Zheng Jian-hong, 2012).

Catalysis and Reaction Conditions

The compound's derivatives have also been explored for their catalytic roles and reaction condition optimizations. For example, the synthesis of 5-methyl-2-(pyrimidin-2-yl)benzoic acid, a fragment of the orexin antagonist Filorexant, highlights the use of 2-bromo-5-methylbenzoic acid under optimized conditions to achieve high yields, demonstrating the compound's utility in facilitating specific chemical reactions (Fei Liu et al., 2020).

Safety and Hazards

The compound is classified under GHS07 for safety . The hazard statements include H302-H315-H319-H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .

properties

IUPAC Name |

5-bromo-3-chloro-2-methylbenzoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrClO2/c1-4-6(8(11)12)2-5(9)3-7(4)10/h2-3H,1H3,(H,11,12) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FMMKWJSZMUYJAR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1Cl)Br)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrClO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.49 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Bromo-3-chloro-2-methylbenzoic acid | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)ethyl)-2-phenylbutanamide](/img/structure/B2530037.png)

![6-(Iodomethyl)-5-oxaspiro[3.5]nonane](/img/structure/B2530045.png)

![4-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-N-methylbenzamide](/img/structure/B2530047.png)

![6-methyl-N-(pyridin-4-ylmethyl)benzo[d]thiazol-2-amine](/img/structure/B2530050.png)

![2-[2-[(E)-3-(3-chloro-4-fluoroanilino)-2-cyano-3-oxoprop-1-enyl]phenoxy]acetic acid](/img/structure/B2530051.png)

![(Z)-N-(3-allyl-6-methylbenzo[d]thiazol-2(3H)-ylidene)-2-((2-morpholino-2-oxoethyl)thio)acetamide](/img/structure/B2530056.png)